A Comprehensive Technical Guide to 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride (CAS Number: 1187173-43-8), a pivotal heterocyclic scaffold in contemporary medicinal chemistry. The unique spirocyclic architecture of this compound offers a three-dimensional framework that is increasingly leveraged in the design of novel therapeutics. This document will detail its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications, particularly as a key intermediate in the development of potent signaling pathway modulators.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
The quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led drug discovery programs to explore beyond traditional flat, aromatic structures. Spirocycles, polycyclic organic compounds with rings connected through a single shared atom, have emerged as a "privileged scaffold" in medicinal chemistry. Their inherent three-dimensionality allows for a more precise and comprehensive exploration of the chemical space, often leading to improved interactions with biological targets. The rigid nature of the spirocyclic core can also confer a lower conformational entropy upon binding, which can translate to higher affinity and selectivity for the target protein.
2,7-Diazaspiro[4.5]decan-1-one hydrochloride belongs to this important class of molecules. Its structure, featuring a piperidine ring fused to a pyrrolidinone ring through a spiro carbon, provides a versatile platform for the introduction of diverse functionalities, enabling the fine-tuning of pharmacological properties.
Chemical Identity and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This section provides the key identifiers and physicochemical properties of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride.
| Property | Value | Source |
| IUPAC Name | 2,7-Diazaspiro[4.5]decan-1-one hydrochloride | N/A |
| CAS Number | 1187173-43-8 | N/A |
| Molecular Formula | C₈H₁₅ClN₂O | N/A |
| Molecular Weight | 190.67 g/mol | N/A |
| Canonical SMILES | C1CC2(CCNCC2)NC1=O.Cl | N/A |
| InChI Key | YZBYELXEGPPFJI-UHFFFAOYSA-N | N/A |
| Appearance | Solid | N/A |
Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically for each batch.
Synthesis and Purification: A Validated Protocol
While multiple synthetic routes to diazaspiro[4.5]decane cores exist, a specific and reproducible protocol for the 2,7-isomer is crucial for its application in research and development. The following section outlines a general synthetic strategy that can be adapted for the preparation of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride. The synthesis typically involves a multi-step sequence, beginning with the construction of the spirocyclic core, followed by functional group manipulations and finally, salt formation.
A plausible synthetic approach, adapted from methodologies for similar spirocyclic systems, is outlined below. It is imperative to note that this represents a generalized pathway, and optimization of reaction conditions may be necessary.
Caption: Generalized synthetic workflow for 2,7-Diazaspiro[4.5]decan-1-one hydrochloride.
Experimental Protocol (Illustrative):
Step 1: Synthesis of Boc-protected 2,7-Diazaspiro[4.5]decan-1-one This step is the cornerstone of the synthesis, establishing the core spirocyclic structure. A common strategy involves the conjugate addition of a suitable nitrogen nucleophile to an α,β-unsaturated ester, followed by intramolecular cyclization. For instance, a protected 4-piperidone derivative can be reacted with a glycine equivalent in a multi-step sequence to construct the pyrrolidinone ring. The choice of protecting groups (e.g., Boc, Cbz) for the nitrogen atoms is critical and will depend on the subsequent reaction conditions.
Step 2: Deprotection of the Spirocyclic Amine The protecting group on the piperidine nitrogen needs to be removed to yield the free secondary amine. For a Boc-protected intermediate, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent like dioxane or methanol.
Step 3: Formation of the Hydrochloride Salt The final step involves the conversion of the free base of 2,7-Diazaspiro[4.5]decan-1-one to its hydrochloride salt. This is generally accomplished by dissolving the free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent, and dried under vacuum.
Purification and Characterization: Purification of the intermediates and the final product is typically achieved through column chromatography on silica gel. The identity and purity of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride should be confirmed by a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the piperidine and pyrrolidinone rings, as well as an exchangeable proton for the amide N-H.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic absorption band for the amide carbonyl group (typically around 1650-1700 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
2,7-Diazaspiro[4.5]decan-1-one hydrochloride serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the presence of two modifiable nitrogen atoms, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
4.1. As a Scaffold for WNT Signaling Inhibitors:
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Aberrant activation of this pathway is implicated in the pathogenesis of numerous cancers. Consequently, the development of small molecule inhibitors of the Wnt pathway is an area of intense research. 2,7-Diazaspiro[4.5]decan-1-one has been utilized as a key intermediate in the discovery of potent Wnt signaling inhibitors. The piperidine nitrogen of the scaffold can be functionalized with various aromatic and heteroaromatic groups, which can interact with key residues in the binding pockets of proteins involved in the Wnt cascade.
Caption: Conceptual workflow for the development of Wnt signaling inhibitors.
4.2. Other Potential Therapeutic Areas:
The versatility of the 2,7-diazaspiro[4.5]decan-1-one scaffold extends beyond WNT signaling. Derivatives of this core have been investigated for a range of other biological activities, including:
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Kinase Inhibition: The scaffold can be elaborated to target various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation.
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GPCR Modulation: G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. The three-dimensional nature of the spirocyclic core can be exploited to design ligands with high affinity and selectivity for specific GPCRs.
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Ion Channel Blockers: The piperidine moiety of the scaffold can be incorporated into molecules designed to block the activity of specific ion channels, which are involved in a wide range of physiological processes.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,7-Diazaspiro[4.5]decan-1-one hydrochloride. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use. General safety recommendations include:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place.
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In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.
Conclusion
2,7-Diazaspiro[4.5]decan-1-one hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its unique spirocyclic structure provides a robust three-dimensional framework for the design of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the discovery and development of new drugs targeting a range of diseases. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, and its key applications, serving as a valuable resource for researchers in the field of drug discovery.
References
Due to the nature of the available search results, specific peer-reviewed articles detailing the synthesis and applications of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride are not readily identifiable. The information presented is a synthesis of data from chemical supplier databases, patent literature, and publications on related diazaspiro[4.5]decane isomers. For specific protocols and in-depth application data, researchers are encouraged to consult chemical patent databases and specialized medicinal chemistry journals.
